molecular formula C10H12ClNO2 B7468654 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide

4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No. B7468654
M. Wt: 213.66 g/mol
InChI Key: WHCOOJVPIMIGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Despite its widespread use, there has been growing concern about the potential health and environmental risks associated with Triclosan. In

Mechanism of Action

4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of fatty acids in bacteria and fungi. By inhibiting this enzyme, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide disrupts the bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to disrupt hormone regulation in animals, leading to potential health risks. In addition, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to accumulate in the environment and has been detected in human breast milk, urine, and blood.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has several advantages for lab experiments, including its broad-spectrum antibacterial and antifungal activity, and its ability to penetrate cell membranes. However, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide also has limitations, such as its potential toxicity and the development of bacterial resistance.

Future Directions

There are several future directions for the study of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. One direction is to investigate the potential health and environmental risks associated with 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. Another direction is to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance. Additionally, further research is needed to better understand the mechanism of action of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide and its effects on hormone regulation.
Conclusion
In conclusion, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is a synthetic antibacterial and antifungal agent that has been widely used in personal care products. Despite its effectiveness, there are growing concerns about the potential health and environmental risks associated with 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. Further research is needed to better understand the mechanism of action of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide and its effects on hormone regulation. Additionally, efforts should be made to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance.

Synthesis Methods

4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is synthesized through the reaction of 2,4-dichlorophenol with ethylene oxide and methylamine. The resulting product is then acetylated to form the final product, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. The synthesis method of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been well-established and is widely used in the industry.

Scientific Research Applications

4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research applications, such as in vitro experiments, animal studies, and clinical trials. 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

properties

IUPAC Name

4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCOOJVPIMIGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.